molecular formula C10H21ClN2O3 B3067888 (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride CAS No. 1865786-36-2

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

Cat. No. B3067888
CAS RN: 1865786-36-2
M. Wt: 252.74
InChI Key: YNASECDCFXDYHN-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-2-Hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chiral, primary amine hydrochloride salt. It is a derivative of the amino acid, pyrrolidine, and is commonly used as a building block for the synthesis of various compounds. It is also known by its IUPAC name, (2R,4S)-2-hydroxymethyl-4-boc-aminopyrrolidine hydrochloride and its CAS number, 9007-80-5.

Scientific Research Applications

Synthesis and Pharmacological Activity

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is used in the synthesis of various pharmacologically active compounds. For example, its isomers have been studied for their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors in a radioligand binding assay, indicating its potential in pharmacological research (Yanagi et al., 1999).

Conformational Analysis in Chemistry

This compound plays a significant role in conformational analysis within chemical synthesis. It has been used in the study of peptides and amino acids, demonstrating distinct conformational preferences and suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Neuroprotective Potential

Another significant application is in neuroprotection. Aminopyrrolidine derivatives, closely related to (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine, have been found to protect neurons against excitotoxic degeneration. This suggests the compound's relevance in the development of neuroprotective drugs (Battaglia et al., 1998).

Enantioselective Synthesis

The compound is also instrumental in enantioselective synthesis, contributing to the development of N-Boc protected amino acids with high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005).

Role in Peptide Synthesis

Its utility extends to peptide synthesis. For instance, it has been involved in the synthesis of β-lactam-containing ferrocene peptides, indicating its importance in the development of novel peptide-based compounds (Kovač et al., 2009).

Development of Prodrugs

The compound is also employed in the development of prodrugs, such as in the synthesis of phenylalanyl 4-aminocyclophosphamides, highlighting its role in creating more effective pharmaceutical agents (Jiang et al., 2007).

properties

IUPAC Name

tert-butyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNASECDCFXDYHN-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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